molecular formula C14H11Cl2N3S2 B12144638 3-[(2,4-Dichlorophenyl)methylthio]-4-methyl-5-(2-thienyl)-1,2,4-triazole

3-[(2,4-Dichlorophenyl)methylthio]-4-methyl-5-(2-thienyl)-1,2,4-triazole

Cat. No.: B12144638
M. Wt: 356.3 g/mol
InChI Key: XIFJFEKYUMVUPR-UHFFFAOYSA-N
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Description

3-[(2,4-Dichlorophenyl)methylthio]-4-methyl-5-(2-thienyl)-1,2,4-triazole is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a 2,4-dichlorobenzylthio group at position 3, a methyl group at position 4, and a thiophene ring at position 4. This structural configuration confers unique electronic and steric properties, making it a candidate for diverse biological applications. The compound is synthesized via S-alkylation of 1,2,4-triazole-3-thiol precursors, as demonstrated in analogous protocols for similar triazole derivatives (e.g., ).

Properties

Molecular Formula

C14H11Cl2N3S2

Molecular Weight

356.3 g/mol

IUPAC Name

3-[(2,4-dichlorophenyl)methylsulfanyl]-4-methyl-5-thiophen-2-yl-1,2,4-triazole

InChI

InChI=1S/C14H11Cl2N3S2/c1-19-13(12-3-2-6-20-12)17-18-14(19)21-8-9-4-5-10(15)7-11(9)16/h2-7H,8H2,1H3

InChI Key

XIFJFEKYUMVUPR-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC2=C(C=C(C=C2)Cl)Cl)C3=CC=CS3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,4-Dichlorophenyl)methylthio]-4-methyl-5-(2-thienyl)-1,2,4-triazole typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate precursors.

    Introduction of the Thienyl Group: The thienyl group can be introduced through a substitution reaction using thiophene derivatives.

    Attachment of the Dichlorophenyl Group: The dichlorophenyl group is introduced via a nucleophilic substitution reaction, often using 2,4-dichlorobenzyl chloride as a reagent.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the dichlorophenyl group, potentially altering the compound’s biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Sulfoxides and Sulfones: Formed through oxidation reactions.

    Reduced Triazole Derivatives: Formed through reduction reactions.

    Substituted Triazoles: Formed through various substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, 3-[(2,4-Dichlorophenyl)methylthio]-4-methyl-5-(2-thienyl)-1,2,4-triazole is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as an antimicrobial agent. The presence of the triazole ring and dichlorophenyl group suggests that it may exhibit activity against a range of microorganisms, including bacteria and fungi.

Medicine

In medicine, triazole derivatives are known for their antifungal properties. This compound may be investigated for its potential use in treating fungal infections, particularly those resistant to conventional treatments.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of agrochemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-[(2,4-Dichlorophenyl)methylthio]-4-methyl-5-(2-thienyl)-1,2,4-triazole involves its interaction with specific molecular targets. The triazole ring can inhibit the synthesis of ergosterol, a key component of fungal cell membranes, leading to cell death. The dichlorophenyl group may enhance the compound’s binding affinity to its target, increasing its potency. Additionally, the thienyl group may contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name R3 Substituent R4 Substituent R5 Substituent Notable Properties References
Target Compound (2,4-Dichlorophenyl)methylthio Methyl 2-Thienyl Predicted antifungal/antibacterial activity; high lipophilicity
4-(2-Methoxyphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol Thiol (-SH) 2-Methoxyphenyl 2-Thienyl Reduced S-alkylation potential; weaker antimicrobial activity vs. S-alkylated derivatives
3-[(2-Chlorophenyl)methylthio]-4-methyl-5-(2-pyridyl)-1,2,4-triazole (2-Chlorophenyl)methylthio Methyl 2-Pyridyl Enhanced electron-withdrawing effects from pyridyl; potential CNS activity
4-Amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol Thiol (-SH) Amino 2,4-Dichlorophenyl Reactivity in further functionalization; moderate antifungal activity
3-(2,4-Dichlorophenyl)-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-4-amine [3-(Trifluoromethyl)phenyl]methylthio Amino 2,4-Dichlorophenyl Increased metabolic stability due to CF3 group; unconfirmed bioactivity

Electronic and Steric Considerations

  • Thienyl vs.
  • Dichlorophenyl vs. Methoxyphenyl : The 2,4-dichlorophenyl group in the target compound increases hydrophobicity compared to 4-methoxyphenyl analogues (), likely improving membrane penetration in microbial cells .

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